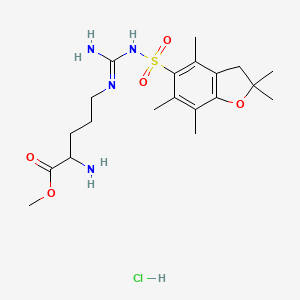

Nomega-(2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-yl)sulfonyl-L-arginine methyl ester HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-ARG(PBF)-OME HCL, also known as Nα-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine methyl ester hydrochloride, is a protected form of the amino acid arginine. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The protecting group, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (PBF), is used to prevent unwanted side reactions during the synthesis process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-ARG(PBF)-OME HCL typically involves the protection of the arginine side chain with the PBF group. The process begins with the activation of the carboxyl group of arginine, followed by the introduction of the PBF protecting group. The methyl ester is then formed by esterification. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

In industrial settings, the production of H-ARG(PBF)-OME HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

H-ARG(PBF)-OME HCL undergoes several types of chemical reactions, including:

Deprotection Reactions: The PBF group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers to yield the free arginine derivative.

Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for the removal of the PBF protecting group.

Hydrochloric Acid (HCl): Used for the hydrolysis of the methyl ester.

Major Products Formed

Applications De Recherche Scientifique

H-ARG(PBF)-OME HCL is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Protein Modification: Employed in the site-specific modification of proteins to study their structure and function.

Drug Development: Utilized in the development of peptide-based therapeutics.

Mécanisme D'action

The mechanism of action of H-ARG(PBF)-OME HCL involves the protection of the arginine side chain during peptide synthesis. The PBF group prevents unwanted side reactions, ensuring the correct assembly of the peptide chain. Upon completion of the synthesis, the PBF group is removed to yield the free arginine residue .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Arg(Pbf)-OH: Another protected form of arginine used in peptide synthesis.

Boc-Arg(Pbf)-OH: A similar compound with a different protecting group (Boc) used for the same purpose.

Uniqueness

H-ARG(PBF)-OME HCL is unique due to its specific protecting group (PBF) and its form as a methyl ester hydrochloride. This combination provides enhanced stability and solubility, making it particularly useful in peptide synthesis .

Activité Biologique

Nomega-(2,2,4,6,7-Pentamethyl-3H-1-benzofuran-5-yl)sulfonyl-L-arginine methyl ester HCl is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C34H40N4O7S

- Molecular Weight : 648.775 g/mol

- IUPAC Name : (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

- CAS Number : 154445-77-9

Structural Representation

The compound features a complex structure with a benzofuran moiety and sulfonamide linkage, which are crucial for its biological activity. The presence of multiple methyl groups contributes to its lipophilicity, potentially influencing its interaction with biological membranes.

This compound primarily acts as a competitive inhibitor of nitric oxide synthase (NOS), particularly endothelial NOS (eNOS). By inhibiting eNOS, the compound reduces the production of nitric oxide (NO), which plays a significant role in various physiological processes including vasodilation and neurotransmission.

Nitric Oxide Pathway Inhibition

Research indicates that compounds similar to this compound can effectively modulate the NO signaling pathway. For instance, studies have shown that the inhibition of NO production can ameliorate conditions such as hepatopulmonary syndrome by improving arterial hypoxemia through enhanced pulmonary gas exchange .

Pharmacological Effects

- Vasodilation : By modulating NO levels, the compound can influence vascular tone and blood flow.

- Neurotransmission : The inhibition of NO may also affect neurotransmitter release and neuronal signaling.

Case Studies and Research Findings

Several studies have explored the effects of similar compounds on biological systems:

Case Study 1: Hepatopulmonary Syndrome

A clinical study demonstrated that nebulized N(G)-nitro-L-arginine methyl ester (L-NAME), an analogue of the compound , significantly decreased exhaled NO levels in patients with hepatopulmonary syndrome . This suggests that this compound may have similar therapeutic potential.

Case Study 2: Vascular Response

In vitro studies on vascular tissues have shown that compounds targeting the NO pathway can induce vasodilation in response to agonist stimulation. For example, selective NPR-C agonists demonstrated significant vasorelaxation in rat aorta models . Although specific data on this compound is limited, its structural similarities suggest potential for analogous effects.

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Vasodilation | NO pathway modulation | |

| Neurotransmission | Inhibition of eNOS | |

| Pulmonary Gas Exchange | Improvement in hypoxemia |

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Primary Activity |

|---|---|---|---|

| N(G)-nitro-L-arginine methyl ester | 16387-00-5 | 220.23 | eNOS inhibition |

| Nomega-(2,2,4,6,7-Pentamethyl...) | 154445-77-9 | 648.775 | eNOS inhibition |

Propriétés

IUPAC Name |

methyl 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQBZJQUKCGWKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.